molecular formula C25H19F2N3O3S B1191609 KIN1408

KIN1408

Cat. No. B1191609
M. Wt: 479.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .

Scientific Research Applications

Oncogenic Properties and Prognostic Significance in Cancer

  • Ovarian Cancer: KIF14 shows genomic gain and overexpression in ovarian cancer (OvCa), acting as an independent prognostic marker. Its high expression in tumors predicts worse outcomes, with increased rates of recurrence. In vitro studies demonstrate that KIF14 overexpression in OvCa cell lines enhances proliferation and colony formation, while its inhibition induces apoptosis and dramatically reduces colony formation, indicating its role in promoting a tumorigenic phenotype beyond its known role in proliferation (Thériault et al., 2012).
  • Breast, Lung, and Other Cancers: KIF14 is identified as a potential oncogene in various neoplasms, including breast, lung, liver, and brain cancers. Its expression correlates with tumor stage, aggressiveness, and poor patient outcomes. KIF14 interacts with tumorigenic signaling pathways, influencing cellular behaviors such as adhesion, invasion, and chemotherapeutic resistance, thereby promoting tumor progression (Thériault & Corson, 2015).

Expression and Prognostic Relevance in Lung Cancer

  • Lung Cancer: In non-small-cell lung carcinoma, KIF14 expression is higher in squamous cell carcinoma and decreases with tumor differentiation. It significantly affects disease-free survival, serving as an independent prognostic factor. Knockdown of KIF14 in lung carcinoma cell lines reduces proliferation and colony formation, highlighting its clinical relevance as an oncogene and therapeutic target (Corson et al., 2007).

Application in Colorectal Cancer

  • Colorectal Cancer: KIF14 promotes colorectal cancer cell proliferation and accelerates the cell cycle through the activation of protein kinase B (Akt). It is regulated post-transcriptionally by microRNA-200c. The expression of KIF14 in colorectal cancer specimens is negatively correlated with miR-200c, demonstrating its oncogenic role in colorectal tumorigenesis (Wang et al., 2018).

Role in Breast Cancer and Chemoresistance

  • Triple-Negative Breast Cancer: KIF14 contributes to chemoresistance in triple-negative breast cancer (TNBC) by promoting AKT phosphorylation. Decreased KIF14 expression enhances docetaxel chemosensitivity. KIF14 overexpression is associated with increased proliferative capacity and resistance to chemotherapy, suggesting its potential as a biomarker for high-risk breast tissue and chemotherapy-resistant breast cancer (Singel et al., 2014).

Prognostic Marker in Glioma

  • Glioma: KIF14 expression in gliomas is tumor-specific and increases with ascending pathological grade. High KIF14 expression is associated with advanced pathological grade, low Karnofsky performance score, and high mitotic index. It effectively predicts decreased overall survival in patients with gliomas, functioning as a candidate prognostic marker (Wang et al., 2013).

Influence on Human Oral Cancer

  • Oral Cancer: KIF14 is significantly upregulated in oral squamous cell carcinomas (OSCCs) and is an indicator of tumor size. Its knockdown inhibits cellular proliferation and induces cell-cycle arrest at the G2/M phase, suggesting its potential as a therapeutic target in OSCCs (Miyamoto et al., 2015).

properties

Molecular Formula

C25H19F2N3O3S

Molecular Weight

479.5

synonyms

KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Origin of Product

United States

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